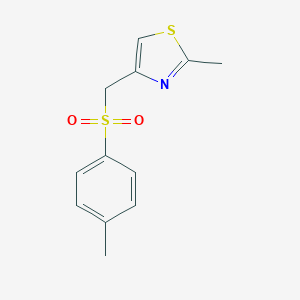![molecular formula C11H15NO4 B274628 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid CAS No. 827034-78-6](/img/structure/B274628.png)
5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid” is a complex organic compound. It is related to 5-Methyl-2-furanboronic acid pinacol ester , which is a boronic acid derivative . This compound could potentially be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .
Synthesis Analysis
The synthesis of this compound might involve the use of 5-Methyl-2-furanboronic acid pinacol ester . Protodeboronation of pinacol boronic esters has been reported, which could potentially be a step in the synthesis of this compound .Scientific Research Applications
Isotopomer Synthesis and Characterization
A study by Shrestha‐Dawadi and Lugtenburg (2003) outlines a synthetic scheme for preparing isotopomers of 5-amino-4-oxopentanoic acid (a related compound), highlighting its role in the biosynthesis of biologically active porphyrins, crucial for photosynthesis and oxygen transport. This method allows for high isotopic enrichment, facilitating studies in metabolic pathways and enzymatic reactions (Shrestha‐Dawadi & Lugtenburg, 2003).
Hydrochloride Formation
Lin Yuan (2006) provides a synthesis route for 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing an example of converting a simple biomass-derived molecule into a more complex and functionalized compound. This method involves esterification, bromination, and reaction with potassium phthalimide, demonstrating the chemical versatility of the acid (Lin Yuan, 2006).
Advanced Glycation End-products
Research on methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, by Nemet, Varga-Defterdarović, and Turk (2006) discusses its formation in enzymatic and nonenzymatic reactions, leading to advanced glycation end-products. These compounds, including derivatives of 5-amino-4-oxopentanoic acid, are significant in understanding the biochemical pathways leading to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Biomass-Derived Chemicals Synthesis
A study by Nakagawa, Tamura, and Tomishige (2013) explores the catalytic reduction of furanic compounds with hydrogen, a process relevant to the synthesis of 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid derivatives. This research highlights the potential of biomass-derived molecules as precursors for renewable chemical synthesis, offering a sustainable alternative to petrochemicals (Nakagawa, Tamura, & Tomishige, 2013).
Future Directions
Properties
IUPAC Name |
5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFBBIKDIKGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398457 |
Source


|
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827034-78-6 |
Source


|
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
